molecular formula C16H17NO B1392246 4-Methyl-3-(4-propylbenzoyl)pyridine CAS No. 1187167-52-7

4-Methyl-3-(4-propylbenzoyl)pyridine

Cat. No.: B1392246
CAS No.: 1187167-52-7
M. Wt: 239.31 g/mol
InChI Key: PCZYOJHDFREHSQ-UHFFFAOYSA-N
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Description

4-Methyl-3-(4-propylbenzoyl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by a methyl group at the 4-position and a propylbenzoyl group at the 3-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Methyl-3-(4-propylbenzoyl)pyridine can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-methylpyridine with 4-propylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Methyl-3-(4-propylbenzoyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, where the methyl and propylbenzoyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

4-Methyl-3-(4-propylbenzoyl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(4-propylbenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-Methyl-3-(4-propylbenzoyl)pyridine can be compared with other similar compounds, such as:

    4-Methylpyridine: Lacks the propylbenzoyl group, resulting in different chemical and biological properties.

    3-(4-Propylbenzoyl)pyridine: Lacks the methyl group, leading to variations in reactivity and applications.

    4-Methyl-3-(4-methylbenzoyl)pyridine:

Properties

IUPAC Name

(4-methylpyridin-3-yl)-(4-propylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-3-4-13-5-7-14(8-6-13)16(18)15-11-17-10-9-12(15)2/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZYOJHDFREHSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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